molecular formula C27H34N4O10 B10822088 Metonitazene-d3 (citrate)

Metonitazene-d3 (citrate)

Cat. No.: B10822088
M. Wt: 577.6 g/mol
InChI Key: HJRWCNRBAWVTKS-FJCVKDQNSA-N
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Description

Metonitazene-d3 (citrate) is an analytical reference standard used primarily for the quantification of metonitazene by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Metonitazene itself is a potent synthetic opioid, known for its analgesic effects and high potency compared to morphine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metonitazene-d3 (citrate) involves the incorporation of deuterium atoms into the metonitazene molecule. The general synthetic route includes the following steps:

    N,N-diethylation: The starting material undergoes N,N-diethylation to form the diethylamino group.

    Benzimidazole Formation: The intermediate is then cyclized to form the benzimidazole ring.

    Nitration: The benzimidazole derivative is nitrated to introduce the nitro group.

    Deuteration: Deuterium atoms are introduced into the molecule to form Metonitazene-d3.

    Citrate Formation: The final product is then reacted with citric acid to form the citrate salt.

Industrial Production Methods

Industrial production of Metonitazene-d3 (citrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Metonitazene-d3 (citrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metonitazene-d3 (citrate) is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Metonitazene-d3 (citrate) exerts its effects by acting as a potent agonist at the µ-opioid receptors. The binding of the compound to these receptors leads to the activation of intracellular signaling pathways that result in analgesia and other opioid-like effects. The primary molecular targets are the µ-opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Metonitazene-d3 (citrate) is structurally and functionally similar to other synthetic opioids, such as:

Uniqueness

Conclusion

Metonitazene-d3 (citrate) is a crucial compound in analytical chemistry and forensic toxicology. Its high potency and unique chemical properties make it an essential tool for scientific research and industrial applications.

Properties

Molecular Formula

C27H34N4O10

Molecular Weight

577.6 g/mol

IUPAC Name

N,N-diethyl-2-[5-nitro-2-[[4-(trideuteriomethoxy)phenyl]methyl]benzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H26N4O3.C6H8O7/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,15H,4-5,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3;

InChI Key

HJRWCNRBAWVTKS-FJCVKDQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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